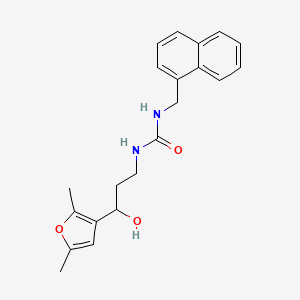

1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea

Description

Properties

IUPAC Name |

1-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-3-(naphthalen-1-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-14-12-19(15(2)26-14)20(24)10-11-22-21(25)23-13-17-8-5-7-16-6-3-4-9-18(16)17/h3-9,12,20,24H,10-11,13H2,1-2H3,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUMXFOUBNHGASH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CCNC(=O)NCC2=CC=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the furan derivative: Starting with 2,5-dimethylfuran, a series of reactions such as alkylation or acylation can introduce the necessary substituents.

Urea formation: The final step involves the reaction of the intermediate with an isocyanate or a carbamate to form the urea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or H2/Pd (Hydrogenation with palladium catalyst).

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could yield an amine.

Scientific Research Applications

Chemistry: As an intermediate in organic synthesis or as a ligand in coordination chemistry.

Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

Medicine: Possible applications in drug development, particularly if it exhibits biological activity.

Industry: Use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea would depend on its specific interactions with molecular targets. Potential mechanisms could include:

Binding to enzymes or receptors: Modulating their activity.

Interacting with DNA or RNA: Affecting gene expression or protein synthesis.

Participating in redox reactions: Influencing cellular oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules, focusing on crystallographic data, hydrogen-bonding patterns, and physicochemical properties.

Structural Analog: 3-(2,5-Dimethylfuran-3-yl)-1H-pyrazol-5-ol–ethyl 3-(propan-2-ylidene)carbazate

This compound () shares the 2,5-dimethylfuran motif but replaces the urea and naphthalene groups with a pyrazole-carbazate system. Key differences include:

- Hydrogen-Bonding Networks: The pyrazole-carbazate compound forms O–H···N and N–H···O bonds, creating dimeric R₂²(8) motifs and stabilizing 2D sheets along the [010] axis .

- Aromatic Systems :

Physicochemical Properties

| Property | Target Compound | Pyrazole-Carbazate Analog |

|---|---|---|

| Molecular Weight | ~385.4 g/mol | ~306.3 g/mol |

| Hydrogen-Bond Donors | 3 (urea NH + OH) | 3 (pyrazole NH + OH) |

| LogP (Estimated) | ~3.5 (high) | ~2.1 (moderate) |

| Aromatic Rings | 2 (furan + naphthalene) | 1 (furan) |

Note: LogP values are estimated using fragment-based methods.

Research Findings and Limitations

- Synthetic Challenges : Introducing the naphthalen-1-ylmethyl group requires regioselective alkylation, which may lower yields compared to simpler analogs.

- Data Gaps : Direct comparative studies on solubility, thermal stability, or bioactivity are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to compile and analyze the available data concerning its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Features:

- Functional Groups: The presence of a urea functional group, a hydroxyl group, and a furan moiety contributes to its diverse biological activities.

- Molecular Weight: Approximately 317.37 g/mol.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial activity. The sulfonamide group, which is present in related compounds, is particularly known for its antibacterial effects by inhibiting folate synthesis in bacteria.

Antioxidant Activity

The 2,5-dimethylfuran moiety may impart antioxidant properties to the compound. Studies have shown that furan derivatives can scavenge free radicals and protect cells from oxidative stress.

Anti-inflammatory Effects

Compounds containing furan rings have been linked to anti-inflammatory effects in various studies. The mechanism often involves modulation of inflammatory pathways such as NF-kB and COX enzymes.

The biological activity of this compound may involve:

- Enzyme Inhibition: The urea group may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.

- Receptor Binding: The compound could bind to various receptors involved in inflammation or cell signaling, leading to altered cellular responses.

Case Studies

Several studies have explored the biological effects of structurally similar compounds. For instance:

-

Study on Antimicrobial Activity:

- A derivative showed significant inhibition against Gram-positive bacteria, suggesting potential for further development into an antibiotic.

-

Study on Antioxidant Effects:

- In vitro assays demonstrated that related furan compounds effectively reduced oxidative stress markers in cultured cells, indicating a protective role against cellular damage.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Mechanism of Action | Reference |

|---|---|---|---|

| Compound A | Antimicrobial | Inhibition of folate synthesis | |

| Compound B | Antioxidant | Free radical scavenging | |

| Compound C | Anti-inflammatory | Modulation of NF-kB pathway |

Q & A

Basic Question: How can the synthesis of this urea derivative be optimized for high yield and purity?

Methodological Answer:

Synthesis optimization requires a multi-step approach. First, select precursors analogous to those used for similar asymmetric ureas, such as substituted anilines and triphosgene, to generate isocyanate intermediates (e.g., as in ). Use inert solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to minimize side reactions. For crystallization, employ slow evaporation with solvent mixtures (e.g., THF/ethyl acetate) to enhance crystal purity . Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via column chromatography. Adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of isocyanate to amine) to maximize yield, as demonstrated in a related urea synthesis achieving 92% yield . Post-synthesis, validate purity using melting point analysis and high-resolution mass spectrometry (HRMS) .

Basic Question: What spectroscopic and crystallographic techniques are essential for structural elucidation?

Methodological Answer:

A combination of spectroscopic and crystallographic methods is critical:

- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., urea C=O stretch at ~1640–1680 cm⁻¹, N-H stretches at ~3300 cm⁻¹) .

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to resolve substituent environments (e.g., naphthalene protons at δ 7.2–8.5 ppm, dimethylfuran methyl groups at δ 2.1–2.4 ppm) .

- X-Ray Crystallography : Determine absolute configuration and hydrogen-bonding networks via single-crystal diffraction (e.g., as in , where urea derivatives form intramolecular H-bonds stabilizing the structure) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced Question: How can density functional theory (DFT) predict electronic properties and stability?

Methodological Answer:

DFT calculations (e.g., B3LYP/6-311G(d,p)) model electronic properties by:

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess reactivity and charge transfer potential .

- Potential Energy Surface (PES) Scans : Identify stable conformers by rotating substituents (e.g., naphthalenylmethyl group) and evaluating energy minima .

- AIM and MEP Analyses : Use Atoms-in-Molecules (AIM) theory to map bond critical points and Molecular Electrostatic Potential (MEP) to predict electrophilic/nucleophilic sites . Validate computational results against experimental IR/NMR data to resolve discrepancies .

Advanced Question: What experimental designs assess environmental fate and degradation pathways?

Methodological Answer:

Adopt long-term environmental studies (e.g., Project INCHEMBIOL in ):

- Laboratory Studies : Evaluate hydrolysis/photolysis rates under controlled pH, temperature, and UV exposure. Use HPLC-MS to quantify degradation products .

- Biotic Transformations : Incubate the compound with soil microbiota or aquatic organisms to assess metabolic pathways .

- Field Sampling : Deploy passive samplers in water/soil matrices to measure bioaccumulation potential. Couple with LC-MS/MS for trace analysis .

Advanced Question: How can molecular docking predict bioactivity against therapeutic targets?

Methodological Answer:

- Target Selection : Prioritize receptors with known urea-binding sites (e.g., kinases, carbonic anhydrases) based on structural analogs like regorafenib .

- Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Focus on hydrogen bonds between urea NH groups and catalytic residues (e.g., Asp/His in kinases) .

- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from enzyme inhibition assays. Refine models using molecular dynamics (MD) simulations to account for flexibility .

Advanced Question: How to resolve contradictions between experimental and computational data?

Methodological Answer:

- Reproducibility Checks : Repeat synthesis and characterization (e.g., NMR under varied temperatures) to confirm experimental consistency .

- Parameter Adjustment : Tweak computational settings (e.g., solvent model in DFT, force fields in MD) to better match observed spectra .

- Cross-Validation : Use multiple techniques (e.g., XRD for conformation, IR for functional groups) to triangulate results .

Advanced Question: What in vitro models are suitable for mechanistic toxicity studies?

Methodological Answer:

- Cell-Based Assays : Use hepatic (HepG2) or renal (HEK293) cell lines to assess cytotoxicity via MTT assays. Measure oxidative stress markers (e.g., ROS, glutathione levels) .

- Enzyme Inhibition : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .

- Comparative Analysis : Benchmark against structurally related ureas (e.g., sorafenib) to identify structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.